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Application Notes and Protocols for p-SCN-Bn-NOTA Antibody Conjugation

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Compound of Interest

Compound Name: p-SCN-Bn-NOTA trihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the conjugation of the bifunctional chelator p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) to antibodies. This process is a critical step in the development of radiolabeled antibodies for diagnostic imaging, particularly Positron Emission Tomography (PET), and targeted radiotherapy.

Introduction

The use of monoclonal antibodies (mAbs) and their fragments in nuclear medicine has revolutionized the diagnosis and treatment of various diseases, most notably cancer. The ability to specifically target cell surface antigens allows for the delivery of radioisotopes directly to the site of disease, enhancing imaging contrast and therapeutic efficacy while minimizing off-target toxicity.

The chelator p-SCN-Bn-NOTA is a derivative of the macrocyclic ligand NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The NOTA cage forms highly stable complexes with a variety of radiometals, including Gallium-68 (68 Ga), Copper-64 (64 Cu), and Lutetium-177 (177 Lu).[1][2][3] The p-isothiocyanatobenzyl (SCN) group provides a reactive handle for the covalent attachment of the chelator to primary amine groups on the antibody, primarily the ε -amino group of lysine residues, forming a stable thiourea bond.[4][5] This stable linkage is crucial to prevent the in vivo dissociation of the radiometal from the antibody.[6]



Principle of the Method

The conjugation of p-SCN-Bn-NOTA to an antibody is a two-step process. First, the isothiocyanate group of the chelator reacts with primary amine groups on the antibody surface under slightly alkaline conditions. This is followed by a purification step to remove any unreacted chelator. The resulting NOTA-conjugated antibody can then be radiolabeled with a suitable metallic radionuclide.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing p-SCN-Bn-NOTA for antibody conjugation and radiolabeling.

Table 1: Antibody Conjugation Parameters

Antibody/Fr agment	Molar Excess of p-SCN-Bn- NOTA	Reaction pH	Reaction Time & Temperatur e	Chelator to Antibody Ratio	Reference
Nanobody 2Rs15dHis ₆	10-fold	8.7	2 h at room temperature	1.5	[4]
TRC105	25-fold	9.0	Not specified	Not specified	[7]
Trastuzumab	20-fold	8.5	Overnight at 4°C	Not specified	[8]
Anti- mesothelin sdAb A1-His	20 to 50-fold	8.0 or 9.0	3 h at 25°C	1.3	[9][10]
Fab fragments	Not specified	Not specified	Not specified	0.7 to 1.67	[11]

Table 2: Radiolabeling and Product Characteristics



Radionu clide	Antibod y Conjuga te	Radiola beling pH	Radiola beling Time & Temper ature	Radioch emical Yield	Radioch emical Purity	Specific Activity	Referen ce
⁶⁸ Ga	NOTA- Nanobod y	5.0	5 min at room temperat ure	> 97%	> 99%	55–200 MBq/nmo I	[1][4]
⁶⁴ Cu	NOTA- TRC105	6.5	30 min at 40°C	> 85%	> 98%	~3.0 GBq/mg	[7]
⁶⁸ Ga	NOTA- A1-His	Not specified	5 min at room temperat ure	Not specified	> 98%	Not specified	[9][10]
⁶⁷ Ga	NOTA- Fab fragment S	Not specified	Not specified	> 95%	> 95%	Not specified	[11]

Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bn-NOTA to an Antibody

This protocol is a generalized procedure based on common methodologies.[4][8] Optimization may be required for specific antibodies.

Materials:

- Antibody of interest
- p-SCN-Bn-NOTA (commercially available from suppliers such as Macrocyclics)
- Sodium Carbonate Buffer (0.05 M, pH 8.5-9.0) or HEPES buffer (0.1 M, pH 8.5)



- · Hydrochloric Acid (HCl), 1N
- Ammonium Acetate Buffer (0.1 M, pH 7.0)
- Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
- Spectrophotometer for protein concentration measurement
- pH meter

Procedure:

- Antibody Preparation:
 - If necessary, perform a buffer exchange to transfer the antibody into the conjugation buffer (e.g., 0.05 M Sodium Carbonate Buffer, pH 8.7).
 - Adjust the antibody concentration to a suitable level (e.g., 2-10 mg/mL).
- Chelator Preparation:
 - Dissolve p-SCN-Bn-NOTA in a small amount of organic solvent like DMSO or 100%
 ethanol before adding it to the aqueous antibody solution to ensure it dissolves properly.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved p-SCN-Bn-NOTA to the antibody solution.[4][8]
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4][8]
- Quenching the Reaction:
 - Adjust the pH of the reaction mixture to 7.0–7.4 using 1N HCl to stop the conjugation reaction.[4]
- Purification:



- Purify the NOTA-conjugated antibody from excess, unreacted chelator using a size exclusion chromatography column (e.g., PD-10).[4][7]
- Elute the conjugate with a suitable buffer, such as 0.1 M ammonium acetate, pH 7.0.
- Collect the fractions containing the antibody conjugate. The antibody will typically elute in the void volume.

Characterization:

- Determine the protein concentration of the purified conjugate using a spectrophotometer (e.g., measuring absorbance at 280 nm).
- The number of chelators per antibody can be determined by techniques such as electrospray ionization mass spectrometry (ESI-MS).[4]

Protocol 2: Radiolabeling of NOTA-Conjugated Antibody with Gallium-68

This protocol provides a general method for radiolabeling with ⁶⁸Ga.

Materials:

- NOTA-conjugated antibody
- ⁶⁸Ge/⁶⁸Ga generator
- Sodium Citrate Buffer (0.1 M, pH 5.0) or Sodium Acetate Buffer
- Radioprotectants (optional, e.g., ethanol, ascorbic acid)[12]
- Instant Thin Layer Chromatography (ITLC) strips
- Radio-TLC scanner or gamma counter
- Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system with a radioactivity detector



Procedure:

- Elution of ⁶⁸Ga:
 - Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.
- Radiolabeling Reaction:
 - In a sterile vial, add the desired amount of NOTA-conjugated antibody.
 - Add the ⁶⁸Ga eluate to the antibody.
 - Adjust the pH of the reaction mixture to approximately 5.0 using a suitable buffer (e.g., 0.1
 M sodium citrate).[1]
 - If necessary, add radioprotectants to prevent radiolysis, especially when working with high activities.[12]
 - Incubate the reaction mixture for 5-10 minutes at room temperature.[1][4]
- Quality Control:
 - Radiochemical Purity (RCP): Determine the RCP using ITLC. For example, with a mobile phase of 50 mM EDTA, the radiolabeled antibody will remain at the origin, while free ⁶⁸Ga will move with the solvent front.
 - Aggregate Analysis: Analyze the radiolabeled antibody using SEC-HPLC to ensure the absence of aggregates and to confirm the integrity of the product.
- Purification (if necessary):
 - If the RCP is below the desired level (typically >95%), the product can be purified using a size exclusion column.

Visualizations

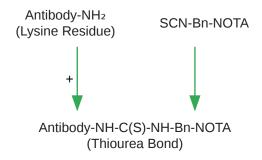




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Caption: Workflow for p-SCN-Bn-NOTA antibody conjugation and subsequent radiolabeling.

p-SCN-Bn-NOTA Conjugation to Antibody Lysine Residue



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Caption: Chemical reaction of p-SCN-Bn-NOTA with a lysine residue on an antibody.



Radiolabeled Antibody (e.g., 68Ga-NOTA-Antibody) Systemic Circulation Target Cell (Antigen Expression) Binding to Cell Surface Antigen Ocell Surface Antigen PET Imaging Signal

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Caption: In vivo pathway of a radiolabeled antibody for PET imaging.

(Positron Annihilation)

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Methodological & Application





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